![molecular formula C14H14N2O3 B5509184 N'-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5509184.png)
N'-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide
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Description
N'-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide is a compound likely to exhibit interesting chemical and physical properties due to its structural components. Schiff bases, like this compound, are known for their diverse applications in catalysis, polymer science, and materials science, due to their ease of synthesis and structural variability.
Synthesis Analysis
Schiff bases are typically synthesized through a condensation reaction between an aldehyde or ketone and a primary amine. For molecules similar to N'-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide, the synthesis involves the condensation of 4-methoxybenzaldehyde with a suitable hydrazide component. The reaction is facilitated by mild acidic or basic conditions, leading to the formation of the C=N bond characteristic of Schiff bases (Yathirajan et al., 2007).
Scientific Research Applications
Optical Applications
Research has shown that certain hydrazones, closely related to N'-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide, exhibit significant nonlinear optical properties. These properties suggest their potential application in optical devices such as optical limiters and optical switches. The study highlighted the synthesis and characterization of these compounds, demonstrating their optical power limiting behavior and potential as candidates for such applications (Naseema et al., 2010).
Anticancer Evaluation
Another facet of research into compounds structurally similar to N'-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide includes their anticancer activity. A study synthesized a series of compounds and evaluated them for their in vitro anticancer activity. The findings suggest that some of these compounds exhibit moderate to high activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Salahuddin et al., 2014).
Mechanistic Studies and Molecular Interactions
Research also delves into the mechanisms underlying the reactions of compounds related to N'-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide, with a focus on their interactions with other molecules. This includes studies on the formation of furan and the impact of stereochemistry on product distribution in reactions involving chromium carbene complexes (Mccallum et al., 1988).
Synthesis and Biological Activity Evaluation
Further investigations have explored the synthesis of novel derivatives and their evaluation for various biological activities, including anticancer potency and anticholinesterase activity. These studies contribute to the ongoing search for new therapeutic agents with potential applications in treating diseases such as cancer (Turan-Zitouni et al., 2018).
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-6-4-11(5-7-12)9-14(17)16-15-10-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNKSDZCVQZNO-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide |
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